molecular formula C19H24N4O4S B11066034 N-(2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethyl)-5-nitropyridin-2-amine

N-(2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethyl)-5-nitropyridin-2-amine

Cat. No.: B11066034
M. Wt: 404.5 g/mol
InChI Key: GSCRIHJWYKLSBQ-UHFFFAOYSA-N
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Description

N-(2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethyl)-5-nitropyridin-2-amine is a complex organic compound that features a piperidine ring, a sulfonyl group, and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethyl)-5-nitropyridin-2-amine typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of 2-methylpiperidine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenyl Ethylamine: The piperidine derivative is then coupled with 4-bromoethylbenzene under palladium-catalyzed cross-coupling conditions to form the intermediate.

    Nitration: The intermediate is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the pyridine ring.

    Final Coupling: The final step involves coupling the nitrated intermediate with 2-aminopyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

N-(2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethyl)-5-nitropyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of sulfonyl and nitro groups with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the nitro group can participate in redox reactions within cells. The sulfonyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Similar structure but lacks the nitropyridine moiety.

    2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-amine hydrochloride: Similar structure but lacks the nitro group.

Uniqueness

N-(2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethyl)-5-nitropyridin-2-amine is unique due to the presence of both the nitropyridine and sulfonyl-piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]ethyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C19H24N4O4S/c1-15-4-2-3-13-22(15)28(26,27)18-8-5-16(6-9-18)11-12-20-19-10-7-17(14-21-19)23(24)25/h5-10,14-15H,2-4,11-13H2,1H3,(H,20,21)

InChI Key

GSCRIHJWYKLSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CCNC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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